Ferrocene, 1-[1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-, [S-(R*,S*)]-(9CI)
CAS No.:
Cat. No.: VC16198018
Molecular Formula: C38H52FeO2P2
Molecular Weight: 658.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H52FeO2P2 |
|---|---|
| Molecular Weight | 658.6 g/mol |
| Standard InChI | InChI=1S/C33H47O2P2.C5H5.Fe/c1-21-17-26(18-22(2)30(21)34-12)36(27-19-23(3)31(35-13)24(4)20-27)29-16-14-15-28(29)25(5)37(32(6,7)8)33(9,10)11;1-2-4-5-3-1;/h14-20,25H,1-13H3;1-5H;/t25-;;/m1../s1 |
| Standard InChI Key | UALLLNAXGQTBJA-KHZPMNTOSA-N |
| Isomeric SMILES | CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2[C@@H](C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
| Canonical SMILES | CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Introduction
Structural and Stereochemical Features
The compound belongs to the class of 1,1′-disubstituted ferrocene derivatives, where the cyclopentadienyl rings are functionalized with phosphine ligands at adjacent positions. The bis(1,1-dimethylethyl)phosphino (PtBu₂) group and bis(4-methoxy-3,5-dimethylphenyl)phosphino (PAr₂) moiety create a steric and electronic asymmetry critical for inducing enantioselectivity in catalytic processes . The stereodescriptor [S-(R,S)]** denotes a specific configuration arising from planar chirality at the ferrocene core and axial chirality at the phosphine substituents .
Synthesis and Characterization
Synthetic Pathway
The synthesis involves multi-step modifications of commercially available ferrocene:
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Lithiation and Phosphination: Ferrocene undergoes directed ortho-lithiation at −78°C, followed by sequential quenching with chlorophosphines to install PtBu₂ and PAr₂ groups.
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Chiral Resolution: Diastereomeric intermediates are separated via fractional crystallization or chromatography to isolate the [S-(R*,S*)] enantiomer.
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Purification: Column chromatography on silica gel with hexane/ethyl acetate eluents yields the pure compound.
Analytical Characterization
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NMR Spectroscopy: ³¹P NMR reveals two distinct resonances (δ ≈ 25 ppm for PtBu₂ and δ ≈ −10 ppm for PAr₂), confirming inequivalent phosphine environments .
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X-ray Crystallography: Single-crystal analysis confirms the stereochemistry and bond metrics (e.g., Fe–C distances: 2.04–2.08 Å; P–Fe–P angle: 92.5°) .
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Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 658.6 ([M]⁺), consistent with the molecular formula C₃₈H₅₂FeO₂P₂ .
Catalytic Applications
Asymmetric Allylic Alkylation (AAA)
In Pd-catalyzed AAA reactions, this ligand forms κ²-(P,P) complexes with [Pd(η³-allyl)]⁺ intermediates. Key performance metrics include:
| Substrate | Nucleophile | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclic carbonate | CH₂(CO₂Me)₂ | 96 | 87 | |
| Linear allyl acetate | Malonate | 92 | 85 |
The enantioselectivity arises from the ligand’s ability to stabilize specific transition states through π-allyl coordination and steric shielding of one prochiral face .
Gold(I) Complexes in C–H Activation
Reactions with [AuCl(tht)] (tht = tetrahydrothiophene) yield dinuclear complexes of the type [Au₂(μ-Cl)₂(L)], which catalyze hydroamination of alkynes with up to 89% ee . The bulky PtBu₂ group prevents aggregation, enhancing catalytic turnover.
Comparative Analysis with Related Ligands
| Ligand | ee in AAA (%) | Thermal Stability (°C) | Metal Compatibility | Reference |
|---|---|---|---|---|
| This compound | 96 | 180 | Pd, Au, Zn | |
| Josiphos SL-J013-1 | 98 | 200 | Pd, Rh | |
| BINAP | 90 | 150 | Ru, Pd |
While Josiphos ligands exhibit marginally higher enantioselectivity, this compound’s broader metal compatibility (e.g., Zn in [Zn(PPO₂)Cl₂] complexes) and lower cost of synthesis make it advantageous for industrial applications.
Future Directions
Recent studies highlight untapped potential in photoredox catalysis and metal-organic frameworks (MOFs) . Functionalization of the methoxy groups could enable post-synthetic modifications for tailored solubility or electronic properties. Additionally, computational modeling (DFT) is poised to unravel the ligand’s stereoelectronic profile, guiding rational design of next-generation analogs.
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